molecular formula C15H19FN2O B2921875 1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2196079-15-7

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2921875
CAS No.: 2196079-15-7
M. Wt: 262.328
InChI Key: YBVUUXZCURXLBB-UHFFFAOYSA-N
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Description

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorophenyl ethylamine with piperazine under controlled conditions. The resulting intermediate is then subjected to a condensation reaction with prop-2-en-1-one. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms that result in changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
  • 1-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
  • 1-[4-[2-(4-methylphenyl)ethyl]piperazin-1-yl]prop-2-en-1-one

Uniqueness

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVUUXZCURXLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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